molecular formula C10H8O2S B15349572 Phenyl 2-methanethioylprop-2-enoate

Phenyl 2-methanethioylprop-2-enoate

Cat. No.: B15349572
M. Wt: 192.24 g/mol
InChI Key: DHWIHTVUWHUQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-methanethioylprop-2-enoate is an α,β-unsaturated thioester compound characterized by a methanethioyl (SCH₃) group at the β-position of the propenoate ester. This structural motif confers unique reactivity, particularly in conjugate addition and polymerization reactions. For instance, the methanethioyl group may enhance nucleophilic reactivity compared to oxygen-based esters due to sulfur’s polarizability .

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

phenyl 2-methanethioylprop-2-enoate

InChI

InChI=1S/C10H8O2S/c1-8(7-13)10(11)12-9-5-3-2-4-6-9/h2-7H,1H2

InChI Key

DHWIHTVUWHUQOP-UHFFFAOYSA-N

Canonical SMILES

C=C(C=S)C(=O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl thiomethacrylate can be synthesized through the reaction of phenol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of phenyl thiomethacrylate may involve continuous flow reactors to enhance production efficiency and ensure consistent product quality. The use of automated systems for the addition of reagents and control of reaction parameters can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Phenyl thiomethacrylate undergoes various chemical reactions, including:

  • Oxidation: Oxidation of phenyl thiomethacrylate can lead to the formation of phenyl thioacetate.

  • Reduction: Reduction reactions can produce phenyl thiol derivatives.

  • Substitution: Substitution reactions at the thiomethacrylate group can yield a variety of functionalized products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Phenyl Thioacetate: Formed through oxidation.

  • Phenyl Thiol Derivatives: Resulting from reduction reactions.

  • Functionalized Thiomethacrylates: Produced through substitution reactions.

Scientific Research Applications

Phenyl thiomethacrylate is widely used in scientific research due to its unique properties and versatility:

  • Polymer Chemistry: It serves as a monomer in the synthesis of degradable polymers, which are essential for developing environmentally friendly materials.

  • Biomedical Research: Phenyl thiomethacrylate is used in the creation of drug delivery systems and tissue engineering scaffolds.

  • Materials Science: It is employed in the production of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which phenyl thiomethacrylate exerts its effects depends on its application:

  • Polymerization: In polymer chemistry, phenyl thiomethacrylate undergoes radical polymerization, forming cross-linked networks that enhance the mechanical strength and thermal stability of the resulting polymers.

  • Biomedical Applications: In drug delivery systems, phenyl thiomethacrylate can interact with biological molecules, facilitating the controlled release of therapeutic agents.

Molecular Targets and Pathways:

  • Polymerization: The molecular targets include the reactive double bonds in the thiomethacrylate group, which participate in the polymerization process.

  • Biomedical Applications: The compound may interact with cell membranes or specific receptors, depending on the design of the drug delivery system.

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The thioester group in this compound likely exhibits higher nucleophilic susceptibility compared to oxygen-based esters (e.g., phenylephrine derivatives) due to sulfur’s lower electronegativity. This property is critical in thiol-ene click chemistry .
  • Stability : Thioesters are generally less stable than oxygen esters under acidic conditions but more resistant to hydrolysis in alkaline media. This contrasts with phenylephrine hydrochloride, which is stable in nasal spray formulations (pH 6–8) but degrades under strong oxidation .

Spectrophotometric Behavior

  • Molar Absorptivity: Phenylephrine forms an azo dye with 2-aminobenzothiazole (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) . Thioesters, however, typically absorb in the UV range (250–300 nm) due to n→π* transitions, suggesting distinct spectrophotometric profiles.
  • Similar selectivity may apply to this compound, though sulfur-containing groups could introduce interference in redox-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.